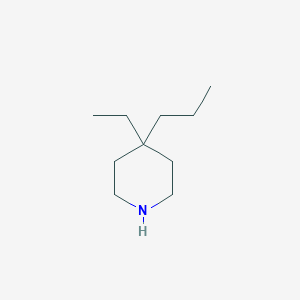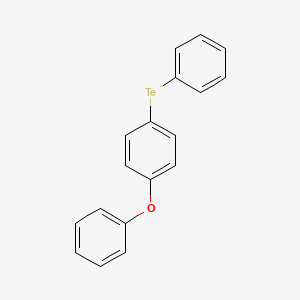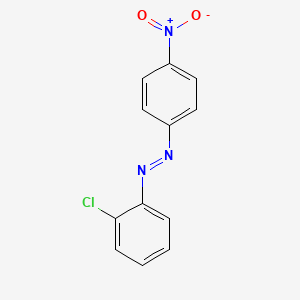![molecular formula C12H16N2 B14508170 N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine CAS No. 62730-87-4](/img/structure/B14508170.png)
N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine is an organic compound belonging to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond (C=N) This particular compound is derived from the condensation of benzaldehyde and a primary amine, resulting in a Schiff base structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine typically involves the condensation reaction between benzaldehyde and a primary amine. The reaction proceeds as follows:
Condensation Reaction: Benzaldehyde reacts with a primary amine under acidic or basic conditions to form the imine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the water formed during the reaction is removed to drive the equilibrium towards the product.
Reaction Conditions: The reaction is often catalyzed by an acid, such as hydrochloric acid or acetic acid, to increase the reaction rate. The reaction temperature is usually maintained at room temperature or slightly elevated to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine undergoes various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The imine can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Applications De Recherche Scientifique
N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine can be compared with other similar compounds, such as:
Schiff Bases: Other imines derived from different aldehydes and amines.
Amines: Compounds with a similar structure but lacking the C=N double bond.
Oximes: Compounds formed by the oxidation of imines.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research.
Propriétés
Numéro CAS |
62730-87-4 |
|---|---|
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
N-[2-(benzylideneamino)ethyl]propan-2-imine |
InChI |
InChI=1S/C12H16N2/c1-11(2)14-9-8-13-10-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
Clé InChI |
FMYSBLKBHYZEFC-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCN=CC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)





![1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene](/img/structure/B14508159.png)


